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molecular formula C9H8FNOS B8491809 7-Fluoro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

7-Fluoro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8491809
M. Wt: 197.23 g/mol
InChI Key: LOKRAUWGFLVFID-UHFFFAOYSA-N
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Patent
US08563749B2

Procedure details

7-Fluoro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one (270.5 g) was dissolved in water (2000 g) and admixed with sodium bisulfite (300 g). The mixture was heated to reflux, in the course of which it was vigorously stirred. After 2.25 h, the mixture was cooled to 25° C. and isolated by filtration on a suction filter. It was washed twice with water (500 g each time) and then dried under reduced pressure (<50 mbar, 50° C.). This gave 7-fluoro-1,3-dihydro-2H-indol-2-one as a white solid (206.3 g, 95.1% by weight, 95% yield).
Quantity
270.5 g
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH:7]2SC.S(=O)(O)[O-].[Na+]>O>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
270.5 g
Type
reactant
Smiles
FC=1C=CC=C2C(C(NC12)=O)SC
Name
Quantity
2000 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, in the course of which it
CUSTOM
Type
CUSTOM
Details
isolated by filtration on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
It was washed twice with water (500 g each time)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (<50 mbar, 50° C.)

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
Smiles
FC=1C=CC=C2CC(NC12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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